Pyridine, 3,3'-sulfinylbis-
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Overview
Description
Pyridine, 3,3’-sulfinylbis- is a sulfur-containing heterocyclic compound derived from pyridine. Pyridine itself is a six-membered aromatic ring with one nitrogen atom, known for its basic properties and its use as a building block in various chemical syntheses. The addition of a sulfinyl group (SO) to the pyridine ring enhances its reactivity and introduces unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine, 3,3’-sulfinylbis- can be synthesized through several methods. One common approach involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride. This intermediate is then reacted with a suitable nucleophile to introduce the sulfinyl group . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of pyridine, 3,3’-sulfinylbis- often follows similar synthetic routes but on a larger scale. The process involves the sequential addition of reagents to ensure high yield and purity. Distillation under reduced pressure is commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3,3’-sulfinylbis- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 3,3’-sulfinylbis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine, 3,3’-sulfinylbis- involves its interaction with molecular targets through its sulfinyl and pyridine groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity .
Comparison with Similar Compounds
Pyridine, 3,3’-sulfinylbis- can be compared with other sulfur-containing heterocycles such as:
Pyridine-3-sulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.
Pyridine-3-thiol: Contains a thiol group instead of a sulfinyl group.
Pyridine-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group .
These compounds share some reactivity patterns but differ in their specific chemical and biological properties, making pyridine, 3,3’-sulfinylbis- unique in its applications and effects.
Properties
CAS No. |
57331-01-8 |
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Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
3-pyridin-3-ylsulfinylpyridine |
InChI |
InChI=1S/C10H8N2OS/c13-14(9-3-1-5-11-7-9)10-4-2-6-12-8-10/h1-8H |
InChI Key |
FGDZOTXNKZEARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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